molecular formula C7H4F3I B1329313 3-Iodobenzotrifluoride CAS No. 401-81-0

3-Iodobenzotrifluoride

Cat. No. B1329313
CAS RN: 401-81-0
M. Wt: 272.01 g/mol
InChI Key: IGISPMBUGPHLBY-UHFFFAOYSA-N
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Description

3-Iodobenzotrifluoride is a compound that is structurally related to various iodine-containing organic molecules that have been the subject of recent research. While the provided papers do not directly discuss 3-Iodobenzotrifluoride, they do explore similar compounds that can offer insights into its chemical behavior and properties. For instance, the preparation and structural characterization of iodine(III) reagents derived from 3-iodosylbenzoic acid suggest a potential route for the synthesis of related iodobenzotrifluoride compounds .

Synthesis Analysis

The synthesis of iodine-containing compounds is a topic of interest in the papers provided. For example, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid involves the use of 3-iodosylbenzoic acid as a starting material, which could be analogous to the synthesis of 3-Iodobenzotrifluoride . Additionally, the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate indicates a method that might be adapted for the synthesis of 3-Iodobenzotrifluoride .

Molecular Structure Analysis

The molecular structure of iodine-containing compounds is crucial for understanding their reactivity and properties. The crystal structure of Trifluoromethyl iodine difluoride (CF3IF2) provides insights into the geometry and electronic structure of iodine-fluorine compounds, which could be relevant to the structure of 3-Iodobenzotrifluoride . Furthermore, the vibrational spectroscopy investigation of 3-aminobenzotrifluoride offers a detailed analysis of the molecular and vibrational structure that could be comparable to 3-Iodobenzotrifluoride .

Chemical Reactions Analysis

The reactivity of iodine-containing compounds is another area of interest. The papers discuss various reactions, such as the tandem iodocyclization and trifluoromethylation of 2-alkynylanisoles, which could provide insights into the types of chemical reactions that 3-Iodobenzotrifluoride might undergo . The hydrolytic reactions of iodides under acidic conditions are also explored, which could be relevant to the stability and reactivity of 3-Iodobenzotrifluoride in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine-containing compounds are essential for their practical applications. The papers provided do not directly discuss the properties of 3-Iodobenzotrifluoride, but they do examine related compounds. For instance, the study of the crystal structure and topotactic hydrolysis of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate can shed light on the solid-state chemistry and potential hydrolysis behavior of 3-Iodobenzotrifluoride . Additionally, the characterization of 2-iodo-3,4,5-trimethoxybenzoic acid through spectroscopic methods could inform the analytical techniques suitable for assessing the properties of 3-Iodobenzotrifluoride .

Scientific Research Applications

3-Iodobenzotrifluoride is a chemical compound with the molecular formula C7H4F3I . It’s a colorless to light orange to yellow clear liquid with a boiling point of 183 °C and a specific gravity of 1.88 . It’s used in various scientific fields, particularly in organic chemistry .

One specific application of 3-Iodobenzotrifluoride is in the Sonogashira coupling reaction . This reaction involves the coupling of 3-Iodobenzotrifluoride and phenylacetylene using a palladium system . The product of this reaction can be used in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin .

3-Iodobenzotrifluoride is a versatile compound used in various scientific fields, particularly in organic chemistry . Here are some additional applications:

  • Organic Synthesis

    • 3-Iodobenzotrifluoride is often used as a building block in the synthesis of more complex organic compounds . Its iodine atom makes it a good candidate for various coupling reactions, such as the Sonogashira coupling .
  • Preparation of Porphyrins

    • 3-Iodobenzotrifluoride has been used in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often used in research due to their strong absorption of light and ability to participate in electron transfer .
  • Stabilization with Copper Chip

    • Some versions of 3-Iodobenzotrifluoride are stabilized with a copper chip . This can help prevent the compound from decomposing or reacting with other substances in the environment .

3-Iodobenzotrifluoride is a versatile compound used in various scientific fields, particularly in organic chemistry . Here are some additional applications:

  • Synthesis of Aromatic Compounds

    • 3-Iodobenzotrifluoride can be used in the synthesis of other aromatic compounds . The iodine atom in the compound can be replaced with other groups, allowing for the creation of a wide range of derivatives .
  • Stabilization with Copper Chip

    • Some versions of 3-Iodobenzotrifluoride are stabilized with a copper chip . This can help prevent the compound from decomposing or reacting with other substances in the environment .
  • Use in Capillary Column Type

    • 3-Iodobenzotrifluoride has been used in a capillary column type for the estimation of the retention indexes of aromatic compounds .

Safety And Hazards

3-Iodobenzotrifluoride is classified as a flammable liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Iodobenzotrifluoride are not specified in the search results .

properties

IUPAC Name

1-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGISPMBUGPHLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059948
Record name 3-Iodobenzotrifluoride
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Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzotrifluoride

CAS RN

401-81-0
Record name 1-Iodo-3-(trifluoromethyl)benzene
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Record name 3-Iodobenzotrifluoride
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Record name 1-Iodo-3-(trifluoromethyl)benzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-iodo-3-(trifluoromethyl)-
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Record name 3-Iodobenzotrifluoride
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Record name α,α,α-trifluoro-m-iodotoluene
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Record name 3-Iodobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
R Lines, VD Parker - Acta Chem. Scand. B, 1980 - researchgate.net
RESULTS The iodinations were performed in a divided cell using a platinum anode in a solvent mixture consisting of TFA (10%) and either dichloromethane or 1, 2-dichloroethane. A …
Number of citations: 32 www.researchgate.net
H Zhu, S Zhang, H Wang, B Xu… - Chinese Journal of …, 2015 - Wiley Online Library
… Due to the similar EI mass spectra, 3-iodobenzotrifluoride and 4-… , 3-iodobenzotrifluoride, 4-iodobenzotrifluoride detected by GCMS. The retention times of 3-iodobenzotrifluoride and 4-…
Number of citations: 3 onlinelibrary.wiley.com
CJ Scheithauer - 2023 - openriver.winona.edu
… constant for phenyl radical iodine abstraction from a 3-iodobenzotrifluoride (kI= 2.2 x 108 M-… in the presence of THF or CH3CN and 3-iodobenzotrifluoride (ArI) at 23 C the product yield …
Number of citations: 0 openriver.winona.edu
CJ Scheithauer - 2022 - openriver.winona.edu
… Varying masses of 3iodobenzotrifluoride and the FPAIN (0.1 mmol) were added to a 1.00 … Visible irradiation of FPAIN and 3-iodobenzotrifluoride (ArI) in tetrahydrofuran gave rise to two …
Number of citations: 0 openriver.winona.edu
AB Barloon - 2023 - openriver.winona.edu
… Visible irradiation of FPAIN in the presence of 3-iodobenzotrifluoride (ArI) and water in THF D8 gave rise to four new peaks in the 19F NMR (Figure 2) at -114.3 ppm, -116.3 ppm, -116.1 …
Number of citations: 0 openriver.winona.edu
N Jalalian, B Olofsson - Organic Syntheses, 2013 - diva-portal.org
1-[Hydroxy (tosyloxy) iodo]-3-trifluoromethylbenzene (1). A 250-mL single-necked, round-bottomed flask equipped with a magnetic stirring bar (3.5 cm, egg-shaped) is charged with m-…
Number of citations: 18 www.diva-portal.org
I OTs - researchgate.net
1-[Hydroxy (tosyloxy) iodo]-3-trifluoromethylbenzene (1). A 250-mL single-necked, round-bottomed flask equipped with a magnetic stirring bar (3.5 cm, egg-shaped) is charged with m-…
Number of citations: 3 www.researchgate.net
M Elsherbini, B Winterson, H Alharbi… - Angewandte Chemie …, 2019 - Wiley Online Library
… 11a Although 3-iodobenzotrifluoride was oxidized to the corresponding hypervalent iodine reagent 5 f in 65 % yield, it failed to react in TFE, and the starting material was recovered. All …
Number of citations: 104 onlinelibrary.wiley.com
J Noorollah, H Im, F Siddiqi, N Singh… - European Journal of …, 2020 - Wiley Online Library
Hypervalent iodine‐guided electrophilic substitution (HIGES) was described previously for the para‐selective benzylation of aryl‐λ 3 ‐iodane diacetates. One drawback of the method …
DH Chou, LC Sams Jr - Microchemical Journal, 1969 - Elsevier
A new application of potentiometric titration used a mixed titrant and permits the quantitative analysis of a mixture of the first four halides to be carried out simultaneously on a single …
Number of citations: 7 www.sciencedirect.com

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